Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate
Description
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a bromopyridine moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom at the pyridine ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ester group at the thiazole ring offers versatility for further functionalization. Its synthesis typically involves cyclization of thiosemicarbazides or thiobenzamides with ethyl bromopyruvate, followed by characterization via SC-XRD and DFT calculations .
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
InChI Key |
VXHVIYAOCXZPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to new derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .
Scientific Research Applications
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a chemical compound with the molecular formula . It has a molecular weight of 313.17 g/mol . This compound is relevant in medicinal chemistry because of its various biological activities.
Synonyms
Some synonyms for this compound include :
- 1628679-07-1
- SCHEMBL16056666
- MFCD28427827
- SY359960
Scientific Research Applications
While specific applications of this compound were not found in the search results, the search results suggest possible applications based on the applications of related compounds:
- Anti-inflammatory and anti-cancer agents 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents .
- Pest control and crop protection 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is used in the formulation of agrochemicals, providing effective solutions for pest control and crop protection, enhancing agricultural productivity .
- Improved thermal stability and chemical resistance 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is involved in the creation of novel materials with unique properties, such as improved thermal stability and chemical resistance, beneficial for coatings and plastics .
- Discovery of new therapeutic targets and drug design 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is utilized to study biological pathways and mechanisms, aiding in the discovery of new therapeutic targets and drug design .
- Detection and quantification of similar compounds 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester is employed as a standard reference material in analytical methods, ensuring accuracy and reliability in the detection and quantification of similar compounds .
- CDK4 and CDK6 Inhibitors 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6 .
- Treatment drugs and clinical trials Thiazoles have been identified as treatment drugs and are being used in clinical trials .
- Neurological applications It may be relevant to neurological diseases/disorders such as Alzheimer's Disease and Lewy Body Dementia .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and geometric features of thiazole derivatives are highly substituent-dependent. Key comparisons include:
Key Observations :
- The bromopyridinyl substituent in the target compound introduces steric bulk and electronic effects distinct from nitro or hydroxyl groups.
- The –NO2 group in nitrobenzylidene derivatives significantly lowers the HOMO-LUMO gap (3.8 eV vs. ~4.5 eV estimated for the bromopyridinyl analog), enhancing charge-transfer properties .
Key Observations :
Key Observations :
- Bromopyridinyl derivatives lack direct biological data but are hypothesized to target kinases due to structural analogy with kinase inhibitors.
- Hydroxyphenyl and diethylamino-propanamido analogs show potent enzyme inhibition and antitumor activity, respectively .
Biological Activity
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈BrN₃O₂S
- Molecular Weight : 292.14 g/mol
- Chemical Structure :
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
- Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro. For instance, compounds with similar thiazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Enzyme Inhibition : This compound may also act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Inhibitory assays have revealed that certain thiazole derivatives can inhibit kinases such as GSK-3β, which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and bioactivity |
| Thiazole Ring | Essential for cytotoxic activity |
| Carboxylate Group | Contributes to solubility and reactivity |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations that were well-tolerated by human cells, suggesting a favorable therapeutic index .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring
The bromine atom at the pyridine ring’s 2-position is highly reactive in NAS due to the electron-withdrawing nature of the adjacent nitrogen atom. This facilitates substitution with nucleophiles under mild conditions:
Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents like DMF enhance reactivity.
Electrophilic Substitution at the Thiazole Ring
The thiazole ring undergoes electrophilic substitution preferentially at the C-5 position due to its electron-rich nature:
Limitation : Steric hindrance from the pyridine substituent reduces yields compared to simpler thiazoles .
Cross-Coupling Reactions
The bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:
Applications : These reactions are pivotal for constructing complex pharmacophores in drug discovery .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis or transesterification:
Note : Hydrolysis products are intermediates for amide or acyl chloride synthesis .
Reduction Reactions
Selective reduction of the thiazole ring or ester group has been explored:
| Target | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiazole Ring | H₂, Pd/C, EtOH | Partially saturated derivatives | 40–50% | |
| Ester to Alcohol | LiAlH₄, THF, 0°C | 2-(2-Bromopyridin-4-yl)thiazole-4-methanol | 65% |
Challenge : Over-reduction or ring-opening side reactions are common.
Metalation and Functionalization
The thiazole ring can be deprotonated at C-5 for further functionalization:
| Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| LDA | MeI | Ethyl 2-(2-bromopyridin-4-yl)-5-methylthiazole-4-carboxylate | 60% | |
| NaH | CO₂ | Ethyl 5-carboxy-2-(2-bromopyridin-4-yl)thiazole-4-carboxylate | 55% |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate?
The synthesis typically involves coupling brominated pyridine intermediates with thiazole carboxylate precursors. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki or Stille couplings) can link 2-bromopyridine derivatives to thiazole rings. Key steps include cyclization with ethyl bromopyruvate and purification via silica gel chromatography .
Q. How is the compound characterized structurally in crystallography studies?
X-ray crystallography, refined using programs like SHELXL, is employed to determine the molecular structure. Validation metrics (e.g., R-factors, data-to-parameter ratios) ensure accuracy. For derivatives, hydrogen bonding and π-π stacking interactions are often analyzed to understand packing motifs .
Q. What spectroscopic methods are used to confirm its purity and identity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions and confirms regiochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1730 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound?
The ethyl ester group enhances solubility in organic solvents like DMSO or dichloromethane. Stability tests under varying temperatures and pH are critical for storage; decomposition pathways (e.g., ester hydrolysis) are monitored via HPLC or TLC .
Q. How is the bromine substituent leveraged in further functionalization?
The 2-bromopyridinyl moiety serves as a reactive site for cross-coupling (e.g., with stannanes or boronic acids) to introduce aryl, heteroaryl, or alkyne groups. Optimized conditions (e.g., Pd catalysts, anhydrous solvents) minimize side reactions .
Advanced Research Questions
Q. How are computational methods applied to predict its biological activity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Molecular docking predicts binding affinities to targets like SARS-CoV-2 Mpro, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in biological assay data across studies?
Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., cell line specificity). Meta-analyses comparing IC₅₀ values, solvent effects, and cytotoxicity controls are recommended to validate results .
Q. How is stereoselectivity achieved in derivatives of this compound?
Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., MnO₂-mediated oxidations) control stereochemistry during cyclization or coupling steps. Enantiomeric excess is confirmed via chiral HPLC or NMR .
Q. What role does this compound play in stem cell research?
Derivatives like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate are potent inducers of Oct3/4, a pluripotency marker. Mechanistic studies focus on kinase inhibition pathways (e.g., TNIK) to enhance reprogramming efficiency .
Q. How are structure-activity relationships (SAR) optimized for anticancer applications?
Modifications at the thiazole 4-carboxylate position (e.g., replacing ethyl with methyl groups) or introducing hydrophobic substituents on the pyridine ring enhance cytotoxicity. In vitro screens against leukemia (RPMI-8226) and solid tumor models prioritize lead compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
